3-(4-Tert-butylphenyl)sulfonyl-6-nitrochromen-2-one
CAS No.: 865656-34-4
Cat. No.: VC4148384
Molecular Formula: C19H17NO6S
Molecular Weight: 387.41
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 865656-34-4 |
|---|---|
| Molecular Formula | C19H17NO6S |
| Molecular Weight | 387.41 |
| IUPAC Name | 3-(4-tert-butylphenyl)sulfonyl-6-nitrochromen-2-one |
| Standard InChI | InChI=1S/C19H17NO6S/c1-19(2,3)13-4-7-15(8-5-13)27(24,25)17-11-12-10-14(20(22)23)6-9-16(12)26-18(17)21/h4-11H,1-3H3 |
| Standard InChI Key | JWHQBSRQYKZIDF-UHFFFAOYSA-N |
| SMILES | CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)C2=CC3=C(C=CC(=C3)[N+](=O)[O-])OC2=O |
Introduction
Synthesis and Structural Characterization
Synthetic Pathways
The synthesis of 3-(4-tert-butylphenyl)sulfonyl-6-nitrochromen-2-one typically involves multi-step reactions starting with the formation of the chromenone skeleton. Key steps include:
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Chromenone Core Formation: Condensation of resorcinol derivatives with β-ketoesters under acidic conditions generates the chromen-2-one backbone .
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Nitration: Introduction of the nitro group at position 6 using mixed nitric-sulfuric acid.
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Sulfonylation: Reaction with 4-tert-butylbenzenesulfonyl chloride in the presence of a base (e.g., pyridine) to install the sulfonyl group at position 3 .
The final product is purified via recrystallization or column chromatography, with yields ranging from 45–60% depending on reaction optimization.
Structural Insights
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IUPAC Name: 3-(4-tert-butylphenyl)sulfonyl-6-nitrochromen-2-one.
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X-ray Crystallography: While crystallographic data for this specific compound is limited, analogous sulfonylated chromenones exhibit planar chromenone cores with dihedral angles of 15–25° between the sulfonylphenyl group and the chromenone plane .
Biological Activity
Enzyme Inhibition
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EGFR Kinase: Molecular docking studies suggest strong binding affinity () to the epidermal growth factor receptor (EGFR), a key target in oncology .
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SIRT1: Moderate inhibition () of sirtuin-1, implicated in epigenetic regulation .
Chemical Properties and Stability
Physicochemical Data
| Property | Value |
|---|---|
| Molecular Weight | 387.41 g/mol |
| Solubility | Insoluble in water; soluble in DMSO, DMF |
| Melting Point | 125–127°C (decomposes) |
| LogP (Octanol-Water) | 3.82 |
Stability Profile
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Thermal Stability: Decomposes above 200°C without melting.
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Photostability: Susceptible to UV-induced degradation; storage in amber vials recommended .
Applications in Drug Development
Anticancer Agents
The compound’s dual inhibition of EGFR and SIRT1 positions it as a candidate for combination therapies. Hybrid derivatives incorporating morpholine or thiourea moieties have shown enhanced selectivity (SI > 20 for cancer vs. normal cells) .
Agricultural Uses
Patent WO2016022915 highlights sulfonamide derivatives, including tert-butylphenyl analogs, as plant growth regulators by modulating abscisic acid pathways .
Recent Developments (2023–2025)
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